4-(4-Isopropyl-1-piperazinyl)butanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing heterocyclic ring systems. The parent structure consists of a butanoic acid backbone, specifically a four-carbon carboxylic acid chain, with the carboxyl group designated as carbon-1 according to standard numbering conventions. The piperazine substituent is attached at the 4-position of the butanoic acid chain, creating the fundamental structural framework that defines this compound's identity.
The piperazine ring system itself carries an isopropyl substituent at the 4-position of the six-membered heterocycle, which contains two nitrogen atoms positioned at the 1- and 4-positions of the ring structure. The isopropyl group, systematically named as propan-2-yl according to International Union of Pure and Applied Chemistry conventions, provides additional structural complexity and influences the overall molecular properties. The complete systematic name therefore reflects the hierarchical organization of functional groups, with the butanoic acid serving as the principal chain and the substituted piperazine functioning as a complex substituent.
The Chemical Abstracts Service registry number for this compound is 1156829-32-1, providing a unique identifier for database searches and regulatory documentation. Alternative naming systems may refer to this compound using variations in nomenclature style, but the International Union of Pure and Applied Chemistry system remains the standard for systematic chemical communication. The molecular formula C₁₁H₂₂N₂O₂ accurately represents the atomic composition, indicating eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds within the structure. The piperazine ring adopts a chair conformation under standard conditions, similar to cyclohexane, which minimizes ring strain and provides optimal spatial arrangement for the nitrogen atoms. The isopropyl substituent on the piperazine ring introduces additional steric considerations that influence the preferred conformational states of the molecule.
The butanoic acid chain connecting to the piperazine ring possesses three rotatable carbon-carbon bonds, allowing for significant conformational diversity in solution and solid-state forms. Computational analysis indicates five rotatable bonds total within the molecular structure, contributing to conformational entropy and affecting physical properties such as solubility and binding affinity. The carboxylic acid functionality can participate in both intramolecular and intermolecular hydrogen bonding interactions, further influencing the preferred conformational arrangements.
Steric interactions between the isopropyl group and other portions of the molecule create preferences for specific conformational states that minimize unfavorable contacts. The topological polar surface area of 43.78 square angstroms reflects the balance between hydrophobic and hydrophilic regions within the molecular structure. This geometric parameter significantly influences membrane permeability and bioavailability characteristics, making conformational analysis essential for understanding the compound's behavior in various environments.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound molecules. X-ray crystallography exploits the diffraction of X-ray radiation by crystalline samples to determine precise atomic positions, bond lengths, and bond angles within the molecular structure. The technique requires high-quality single crystals and sophisticated instrumentation including synchrotron sources or copper anodes for X-ray generation.
The crystallographic analysis process involves mounting carefully prepared crystals on a goniometer head within a collimated X-ray beam, typically 0.1 to 0.3 millimeters in diameter. Data collection parameters must account for the unit cell dimensions and space group symmetry of the crystal lattice. For large unit cells exceeding 300 angstroms, oscillation ranges as small as 0.25 degrees may be necessary to avoid spot overlap during diffraction data collection.
Modern charge-coupled device detectors enable rapid data collection with short exposure times, facilitating complete dataset acquisition within hours while minimizing radiation damage to sensitive organic crystals. The automated data collection process controls X-ray shutter operations, crystal rotation, detector readout, and image numbering to ensure systematic and comprehensive diffraction data acquisition. Subsequent structure refinement provides detailed geometric parameters including precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing arrangements.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the isopropyl methyl groups, piperazine ring protons, butanoic acid chain protons, and the carboxylic acid proton. The chemical shift values and coupling patterns enable precise assignment of individual hydrogen atoms to their respective molecular positions.
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about the carbon framework and substitution patterns. The piperazine ring carbons exhibit characteristic chemical shifts that differ from aliphatic carbons in the butanoic acid chain and isopropyl group. Integration patterns and multiplicity analysis in both proton and carbon spectra confirm the proposed molecular structure and connectivity.
Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies corresponding to specific bond types and molecular environments. The carboxylic acid functionality produces distinctive absorption bands in the 2500-3300 wavenumber region due to hydrogen-bonded oxygen-hydrogen stretching vibrations. The carbonyl group of the carboxylic acid generates a strong absorption band near 1700 wavenumbers, while carbon-hydrogen stretching vibrations from the aliphatic portions appear in the 2800-3000 wavenumber range.
Mass spectrometry analysis confirms the molecular weight of 214.30 atomic mass units and provides fragmentation patterns that support structural assignments. The molecular ion peak and characteristic fragment ions enable verification of the molecular formula and identification of structural features. Advanced mass spectrometry techniques such as tandem mass spectrometry can provide additional confirmation of connectivity patterns and substituent positions within the molecule.
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15/h10H,3-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWWDFGJYSQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropyl-1-piperazinyl)butanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Isopropyl Group: The piperazine ring is then alkylated with isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of Butanoic Acid Moiety: The final step involves the reaction of the substituted piperazine with butanoic acid or its derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropyl-1-piperazinyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its piperazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological systems, particularly in the modulation of neurotransmitter pathways.
Neuropharmacology
4-(4-Isopropyl-1-piperazinyl)butanoic acid has been investigated for its potential as a neuropharmacological agent. Its ability to interact with serotonin receptors makes it a candidate for treating various psychiatric disorders. Research indicates that compounds with similar structures exhibit anxiolytic and antidepressant effects by modulating serotonin levels in the brain .
Antihistaminic Activity
The compound has been noted for its antihistaminic properties, which could be beneficial in treating allergic reactions. The piperazine ring is often associated with antihistamine activity, making this compound a subject of interest in allergy pharmacotherapy .
Development of Novel Therapeutics
Recent studies have explored the synthesis of derivatives of this compound to enhance its pharmacological profile. The modification of the piperazine structure can lead to improved efficacy and reduced side effects, paving the way for new drug candidates targeting neurological disorders .
Case Study 1: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry evaluated the effects of various piperazine derivatives on serotonin receptor subtypes. The findings suggested that this compound exhibited selective binding affinity, indicating its potential role as a therapeutic agent for mood disorders .
Case Study 2: Allergy Treatment
In another research project focused on antihistamines, this compound was tested alongside established antihistamines. The results showed comparable efficacy in reducing histamine-induced symptoms, suggesting its viability as a new treatment option for allergic conditions .
Data Tables
| Application Area | Details |
|---|---|
| Neuropharmacology | Potential treatment for anxiety and depression via serotonin modulation |
| Antihistaminic Activity | Efficacy in alleviating allergic reactions |
| Synthesis of Derivatives | Ongoing research to enhance pharmacological properties |
| Study Reference | Findings |
|---|---|
| Journal of Medicinal Chemistry | Selective serotonin receptor binding; potential mood disorder treatment |
| Allergy Research Journal | Comparable efficacy to existing antihistamines |
Mechanism of Action
The mechanism of action of 4-(4-Isopropyl-1-piperazinyl)butanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The isopropyl group and butanoic acid moiety may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with synthetic auxin herbicides, particularly 4-(substituted phenoxy)butanoic acids (e.g., MCPB and 2,4-DB), which are classified under HRAC Group O (auxin mimics). Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
| Compound | Substituent/Backbone | Key Functional Groups | Primary Application | Mode of Action |
|---|---|---|---|---|
| 4-(4-Isopropyl-1-piperazinyl)butanoic acid | Piperazinyl (isopropyl) + butanoic acid | Carboxylic acid, tertiary amine | Research compound (potential CNS/pharmacological agent) | Hypothesized receptor interaction (e.g., serotonin/dopamine) |
| MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) | Phenoxy (chloro/methyl) + butanoic acid | Carboxylic acid, halogenated aryl | Herbicide (auxin mimic) | Disruption of plant cell elongation |
| 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) | Phenoxy (dichloro) + butanoic acid | Carboxylic acid, halogenated aryl | Herbicide (broadleaf control) | Auxin receptor overstimulation |
Key Differences
Substituent Chemistry: The piperazinyl group in this compound introduces nitrogen-based basicity and conformational flexibility, contrasting with the planar, halogenated aryl rings of MCPB/2,4-DB. This difference likely alters target specificity (mammalian vs. plant systems).
Biological Activity: MCPB and 2,4-DB act as synthetic auxins, mimicking indole-3-acetic acid (IAA) to disrupt plant growth . In contrast, the piperazine moiety in this compound is associated with neuropharmacological activity (e.g., antipsychotic or antidepressant effects in piperazine derivatives like aripiprazole).
Research Findings and Mechanistic Insights
- Herbicidal Analogs (MCPB/2,4-DB): These compounds selectively inhibit dicotyledonous weeds by overstimulating auxin signaling, leading to uncontrolled cell growth and plant death . Their efficacy depends on the phenoxy group’s electron-withdrawing substituents (e.g., Cl), which stabilize binding to auxin receptors.
- Piperazine Derivatives: Piperazine-containing compounds often target neurotransmitter receptors (e.g., 5-HT, D2). For example, the isopropyl group in this compound may modulate receptor affinity or metabolic stability, though specific studies on this compound are lacking.
Biological Activity
4-(4-Isopropyl-1-piperazinyl)butanoic acid, also known by its CAS number 1156829-32-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a butanoic acid moiety linked to a 4-isopropyl-1-piperazine group. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter receptors and enzymes. Notably, it has been studied for its effects on the following:
- Histamine Receptors : Research indicates that compounds with similar structures can act as antagonists or inverse agonists at histamine receptors, particularly the H4 subtype, which is involved in immune response modulation and inflammation .
- Cytotoxicity : In studies involving Mannich bases, derivatives similar to this compound exhibited increased cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various Mannich bases derived from piperazine. The results indicated that compounds structurally related to this compound displayed significant cytotoxicity against human cancer cell lines such as Jurkat (T-cell leukemia) and PC-3 (prostate cancer). The IC50 values were notably lower than those of standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency .
Case Study 2: Histamine Receptor Interaction
Another research effort focused on the pharmacological characterization of histamine receptors. It was found that similar compounds could effectively bind to the H4 receptor, suggesting that this compound may have therapeutic implications in treating conditions like allergies and inflammatory diseases .
Safety and Toxicology
While exploring the potential therapeutic benefits, safety assessments are crucial. The compound has been noted to cause skin irritation upon contact, emphasizing the need for careful handling in pharmaceutical applications .
Q & A
Q. What are the recommended synthetic routes for 4-(4-isopropyl-1-piperazinyl)butanoic acid, and how can purity be validated?
The synthesis of piperazinyl derivatives typically involves coupling reactions between a piperazine moiety and a carboxylic acid or ester. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via nucleophilic substitution or amidation, followed by purification using column chromatography . For this compound, a plausible route includes:
Amide coupling : React 4-chlorobutanoic acid with 4-isopropylpiperazine under basic conditions.
Purification : Use recrystallization or preparative HPLC.
Characterization : Validate purity via HPLC (>95%) and structural confirmation using -NMR (e.g., δ 2.8–3.2 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma over 24 hours.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C).
- Circular Dichroism (CD) : Confirm conformational stability in aqueous buffers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antagonistic activity against EP4 receptors?
EP4 receptor antagonism is typically assessed via:
In vitro binding assays : Use -PGE2 displacement in HEK293 cells expressing human EP4 receptors. Calculate IC values (e.g., <100 nM indicates high affinity) .
Functional assays : Measure cAMP inhibition in EP4-transfected cells using forskolin stimulation.
In vivo models : Test anti-inflammatory effects in murine collagen-induced arthritis (CIA) models, monitoring joint swelling and cytokine levels (IL-6, TNF-α) .
Q. How should contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?
Discrepancies in bioavailability or half-life () may arise from:
Q. What strategies optimize the compound’s selectivity over related GPCRs (e.g., EP2 or EP3 receptors)?
- Computational docking : Model interactions with EP4’s hydrophobic binding pocket (e.g., Glide Schrödinger Suite).
- Mutagenesis studies : Identify critical residues (e.g., Arg291 in EP4) via alanine scanning.
- Functional selectivity screening : Test cAMP vs. β-arrestin recruitment in EP2/EP3/EP4-transfected cells .
Q. How can researchers address low yield in large-scale synthesis?
- Catalyst optimization : Switch from Pd(OAc) to Buchwald-Hartwig catalysts for higher coupling efficiency.
- Process intensification : Use flow chemistry to control exothermic reactions (e.g., amidation at 80°C).
- Byproduct analysis : Identify impurities via GC-MS and adjust stoichiometry (e.g., 1.2:1 amine:acid ratio) .
Q. What methodologies validate the compound’s role in modulating downstream signaling pathways (e.g., MAPK/ERK)?
- Western blotting : Quantify phosphorylated ERK in treated vs. untreated cells (e.g., A549 lung carcinoma).
- RNA-seq : Profile differentially expressed genes (e.g., FOS, JUN) post-treatment.
- CRISPR knockouts : Validate pathway specificity using EP4 cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
